Pentyl 2-pyridyl ketone

Vue d'ensemble

Description

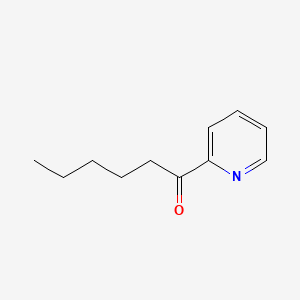

Pentyl 2-pyridyl ketone is an organic compound that belongs to the class of ketones, specifically those containing a pyridine ring The structure consists of a pentyl group attached to the carbonyl carbon, which is also bonded to a pyridine ring at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Pentyl 2-pyridyl ketone can be achieved through several methods. One common approach involves the reaction of 2-lithiopyridine with pentyl esters. The 2-lithiopyridine is typically generated by the bromine-lithium exchange reaction of 2-bromopyridine with an organolithium reagent. The reaction is carried out under an inert atmosphere, often at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry techniques. This method allows for the rapid and efficient production of the compound by continuously feeding the reactants through a reactor. This approach not only improves yield but also enhances safety and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: Pentyl 2-pyridyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.

Major Products:

Oxidation: Carboxylic acids and other oxidized products.

Reduction: Alcohols.

Substitution: Various substituted pyridyl ketones depending on the reagents used.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Building Block in Synthesis:

Pentyl 2-pyridyl ketone serves as an important building block in the synthesis of various organic compounds. Its structure allows it to be utilized in the formation of more complex molecules through various chemical reactions, including nucleophilic substitutions and condensation reactions. The presence of the pyridine ring enhances its reactivity, making it suitable for a range of synthetic pathways .

Library Construction:

Recent studies have demonstrated the utility of 2-pyridyl ketones, including this compound, in constructing libraries of compounds for drug discovery. These libraries can be screened for biological activity, leading to the identification of potential pharmaceutical agents .

Catalysis

Chelate Ligand:

this compound has been explored as a chelate ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis. For instance, it has been used to synthesize palladium complexes that exhibit catalytic activity in various organic transformations, such as cross-coupling reactions and C-H activation .

Metal Complexes:

Studies have shown that complexes formed with this compound can enhance catalytic efficiency and selectivity in reactions involving palladium and other transition metals. These complexes are characterized using techniques such as NMR spectroscopy, UV-Vis spectroscopy, and X-ray crystallography, confirming their structural integrity and functional capabilities .

Medicinal Chemistry

Pharmacological Potential:

this compound derivatives have been investigated for their pharmacological properties. The compound's structural features allow for modifications that can lead to enhanced biological activity. Research indicates that derivatives of pyridyl ketones may exhibit anti-cancer properties and serve as potential leads in drug development .

Bioactive Molecules:

The incorporation of this compound into bioactive molecules has been a focus area in medicinal chemistry. Its derivatives are being studied for their roles as enzyme inhibitors and potential therapeutic agents against various diseases .

Case Studies

Mécanisme D'action

The mechanism of action of Pentyl 2-pyridyl ketone involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pyridine ring can participate in π-π stacking and other non-covalent interactions, further modulating the compound’s effects. These interactions can affect pathways involved in cellular processes, making the compound useful in medicinal chemistry .

Comparaison Avec Des Composés Similaires

- Methyl 2-pyridyl ketone

- Ethyl 2-pyridyl ketone

- Phenyl 2-pyridyl ketone

Comparison: Pentyl 2-pyridyl ketone is unique due to its longer alkyl chain, which can influence its physical properties and reactivity. Compared to its shorter-chain analogs, this compound may exhibit different solubility, boiling points, and steric effects. These differences can impact its suitability for various applications, making it a valuable compound in specific contexts .

Activité Biologique

Pentyl 2-pyridyl ketone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesis, and implications in various therapeutic contexts, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring attached to a ketone functional group. The presence of the pentyl chain enhances its lipophilicity, which may influence its interaction with biological targets. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves the condensation of 2-pyridinecarboxaldehyde with an appropriate pentyl ketone under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives, including this compound. Research indicates that related compounds exhibit significant cytotoxicity against various cancer cell lines, including:

- Caco-2 (colon cancer)

- HepG2 (hepatocellular carcinoma)

- MCF-7 (breast cancer)

In a study conducted by Liu et al. (2024), compounds with similar structures demonstrated moderate to high cytotoxic activity, suggesting that this compound may share similar properties .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The proposed mechanism for the anticancer activity involves the induction of apoptosis and cell cycle arrest. Studies have shown that similar pyridine derivatives can activate pathways leading to increased levels of reactive oxygen species (ROS), which are critical in mediating cellular stress responses and apoptosis .

Study on Cellular Senescence

A related compound, phenyl-2-pyridyl ketoxime (PPKO), has been studied for its effects on cellular senescence. Although not identical to this compound, it provides insights into the biological activity of pyridine derivatives. PPKO was found to induce cellular senescence in human diploid fibroblasts through mechanisms involving cell cycle arrest and elevated levels of senescence-associated proteins .

Table 2: Effects of PPKO on Cellular Senescence

| Treatment Concentration (mM) | Days Post-Treatment | G0/G1 (%) | G2/M (%) |

|---|---|---|---|

| 1 | 3 | 78.3 | 11.4 |

| 1 | 7 | 40.6 | 36.2 |

This data indicates that PPKO effectively shifts the cell cycle distribution towards G2/M phase, suggesting a similar potential mechanism for this compound.

Future Perspectives

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- In vivo studies to confirm anticancer efficacy.

- Structure-activity relationship (SAR) studies to optimize derivatives for enhanced potency.

- Mechanistic studies to elucidate specific pathways affected by this compound.

Propriétés

IUPAC Name |

1-pyridin-2-ylhexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-3-4-8-11(13)10-7-5-6-9-12-10/h5-7,9H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKVJWNKQCIUSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339463 | |

| Record name | Pentyl 2-pyridyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42203-03-2 | |

| Record name | 1-(2-Pyridinyl)-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42203-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentyl 2-pyridyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.